molecular formula C10H18O B1508164 4-Isopropyl-4-methylcyclohexanone CAS No. 35161-20-7

4-Isopropyl-4-methylcyclohexanone

Cat. No.: B1508164
CAS No.: 35161-20-7
M. Wt: 154.25 g/mol
InChI Key: VANNEPDUNCZRQO-UHFFFAOYSA-N
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Description

4-Isopropyl-4-methylcyclohexanone: is a cycloalkanone derivative with the molecular formula C10H18O. It is a ketone with a cyclohexane ring substituted with an isopropyl group and a methyl group at the same carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydroformylation of Alkenes: One common synthetic route involves the hydroformylation of alkenes to produce aldehydes, which are then hydrogenated to form the desired ketone.

  • Friedel-Crafts Alkylation: Another method is the Friedel-Crafts alkylation of cyclohexanone with isopropyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where the above synthetic routes are optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

  • Substitution: Substitution reactions can occur at the alkyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and Lewis acids are employed for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to 4-isopropyl-4-methylcyclohexanecarboxylic acid.

  • Reduction: The reduction product is 4-isopropyl-4-methylcyclohexanol.

  • Substitution: Substitution reactions can yield a variety of alkylated derivatives.

Scientific Research Applications

Chemistry: 4-Isopropyl-4-methylcyclohexanone is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is explored for its potential pharmacological properties. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Isopropyl-4-methylcyclohexanone exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Methylcyclohexanone: Similar structure but lacks the isopropyl group.

  • 4-Isopropylcyclohexanone: Similar but with the isopropyl group at a different position.

  • 3-Isopropyl-4-methylcyclohexanone: Structural isomer with different positions of substituents.

Uniqueness: 4-Isopropyl-4-methylcyclohexanone is unique due to the presence of both substituents on the same carbon atom, which influences its chemical reactivity and physical properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-methyl-4-propan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)10(3)6-4-9(11)5-7-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANNEPDUNCZRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733399
Record name 4-Methyl-4-(propan-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35161-20-7
Record name 4-Methyl-4-(propan-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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